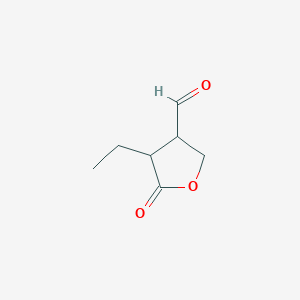

4-Ethyl-5-oxooxolane-3-carbaldehyde

Description

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

4-ethyl-5-oxooxolane-3-carbaldehyde |

InChI |

InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h3,5-6H,2,4H2,1H3 |

InChI Key |

VRYBCPBNYDECBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(COC1=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 5 Oxooxolane 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials, which guides the design of a synthetic route. researchgate.net For 4-Ethyl-5-oxooxolane-3-carbaldehyde, the analysis focuses on the oxolane (γ-lactone) core, the C3-carbaldehyde group, and the C4-ethyl stereocenter.

Identification of Key Synthons for Oxolane Ring Assembly

The central feature of the target molecule is the γ-lactone ring. The most fundamental disconnection of a lactone is the cleavage of the ester bond, which reveals a γ-hydroxycarboxylic acid as the direct precursor. This acyclic synthon contains all the necessary atoms for the ring but requires a subsequent cyclization step (lactonization).

Further disconnection of the acyclic precursor focuses on forming the carbon skeleton. A key bond to consider is between C3 and C4. This disconnection leads to two primary synthons: a dicarbonyl compound that can act as an electrophile and a nucleophile containing the ethyl group. Another strategic disconnection is between C2 and C3, which would involve the addition of a formyl-equivalent synthon to a pre-formed 4-ethyl-γ-lactone enolate.

Disconnection Strategies for the Carbaldehyde and Ketone Functionalities

The two carbonyl functionalities—the lactone ketone at C5 and the carbaldehyde at C3—require distinct disconnection strategies.

Lactone (C5-Ketone): As mentioned, this functionality is retrosynthetically traced back to a hydroxyl group on the corresponding γ-hydroxycarboxylic acid. This disconnection simplifies the target to an acyclic precursor, where the challenge shifts to constructing the stereocenters and other functionalities.

C3-Carbaldehyde: The formyl group presents a more complex challenge. A direct disconnection would yield a C3-anion synthon, which could be reacted with a formylating agent. A more practical approach involves disconnecting the C-C bond of the aldehyde, which points to the use of a formylation reaction on a suitable precursor. The Vilsmeier-Haack reaction, for example, is a powerful method for formylating electron-rich compounds using a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.orgchemistrysteps.comwikipedia.org While typically used for aromatic systems, its application can be extended to certain activated aliphatic systems or enol ethers. chemistrysteps.com Alternatively, the formyl group can be introduced as part of a building block, such as a derivative of a 3-oxosuccinate, which already contains the necessary functionality for cyclization.

Considerations for the C4-Ethyl Stereocenter

The stereochemistry at the C4 position is a critical aspect of the synthesis. The retrosynthetic analysis must consider pathways that allow for its stereocontrolled introduction. Two primary strategies emerge:

Conjugate Addition: Disconnecting the C4-ethyl bond via a Michael-type reaction is a highly effective strategy. This involves the 1,4-conjugate addition of an ethyl nucleophile (e.g., from a Gilman reagent, Et₂CuLi) to an α,β-unsaturated lactone or a related acyclic ester. The stereochemical outcome can be controlled by using chiral auxiliaries or catalysts. nih.govmasterorganicchemistry.com

Enolate Alkylation: An alternative disconnection involves the alkylation of an enolate at the C4 position. wikipedia.orgscielo.brwikipedia.orgacs.org This would start from a precursor without the ethyl group, generate an enolate, and then react it with an ethyl halide. Achieving high diastereoselectivity in this step often requires the use of chiral auxiliaries or sterically demanding directing groups to influence the facial selectivity of the alkylation. ijpcbs.com

Table 1: Retrosynthetic Analysis Summary for 4-Ethyl-5-oxooxolane-3-carbaldehyde

| Disconnection Strategy | Key Bond Cleaved | Resulting Synthons (Idealized Ions) | Potential Synthetic Equivalents (Reagents) |

| Lactonization | C5-O Bond | γ-Hydroxycarboxylic acid | 4-Ethyl-3-formyl-4-hydroxybutanoic acid |

| Michael Addition | C4-Ethyl Bond | α,β-Unsaturated lactone + Ethyl nucleophile | 5-Oxo-2,5-dihydrooxolane-3-carbaldehyde + Diethylcuprate (Et₂CuLi) |

| Aldol (B89426) Condensation | C3-C4 Bond | Dicarbonyl precursor + Propionaldehyde enolate | Glyoxylic acid ester + Propionaldehyde (for its enolate) |

| C3-Formylation | C3-CHO Bond | Lactone enolate + Formyl cation | 4-Ethyl-5-oxooxolane + Vilsmeier reagent (POCl₃/DMF) or Ethyl formate |

Forward Synthesis Approaches and Reaction Optimization

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised. The optimization of these reactions is crucial for achieving high yields and stereoselectivity.

Cyclization Reactions for γ-Lactone Formation

The formation of the γ-lactone ring is a key step in the synthesis. researchgate.netorganic-chemistry.org Several reliable methods can be employed.

Intramolecular Aldol Reaction: An intramolecular aldol reaction can be a powerful tool for constructing the lactone ring, especially when creating multiple stereocenters. acs.orgnih.gov A potential strategy would involve a precursor containing both an aldehyde and an ester-linked methylene (B1212753) group. For instance, a carefully designed dialdehyde (B1249045) could be selectively reacted to introduce the ethyl group, followed by an organocatalyzed intramolecular aldol reaction that proceeds through an enamine intermediate, which upon cyclization and reduction would yield the desired lactone. nih.gov The stereoselectivity of such reactions can often be controlled with high precision using chiral organocatalysts like proline derivatives. nih.govfigshare.com

Michael Addition: The Michael or conjugate addition is a robust method for forming C-C bonds and is particularly well-suited for this target. nih.govmasterorganicchemistry.combuchler-gmbh.com A highly convergent approach would involve the conjugate addition of an ethyl group to an α,β-unsaturated precursor. For example, a reaction between an α,β-unsaturated ester containing a C3-formyl equivalent and an ethyl-organocuprate (Gilman reagent) would simultaneously install the ethyl group at C4 and set up the molecule for subsequent lactonization. The stereoselectivity of the Michael addition can be influenced by substrate control, chiral auxiliaries, or the use of chiral ligands with the copper reagent, often leading to excellent diastereoselectivity. nih.gov

Cyclocondensation of Dicarbonyls: The condensation of a 1,4-dicarbonyl compound, or a precursor that can generate one in situ, with a bifunctional nucleophile is another effective route. A plausible starting material would be a derivative of 2-ethyl-3-oxosuccinate. researchgate.netsigmaaldrich.com For example, the reaction of diethyl 2-ethyl-3-oxosuccinate with a protected formaldehyde (B43269) equivalent could lead to an intermediate that, upon reduction of the ketone and subsequent intramolecular transesterification (lactonization), would form the desired 4-ethyl-5-oxooxolane ring. The formyl group could then be introduced in a separate step.

Table 2: Comparison of γ-Lactone Formation Methods

| Method | Typical Substrates | Reagents / Catalysts | Stereochemical Control |

| Intramolecular Aldol | Open-chain keto-esters or hydroxy-aldehydes | Base (e.g., LDA) or Organocatalysts (e.g., Proline) | High; can be controlled by chiral catalysts or existing stereocenters. acs.orgfigshare.com |

| Michael Addition | α,β-Unsaturated esters or lactones | Organocuprates (Gilman reagents), Enolates | High; can be directed by chiral auxiliaries or chiral ligands. nih.govmasterorganicchemistry.com |

| Cyclocondensation | Dicarbonyl compounds (e.g., succinate (B1194679) derivatives) | Acid or base catalysts for condensation and lactonization | Moderate to high; often dependent on substrate control and reaction conditions. |

Introduction of the C4-Ethyl Group and its Stereochemical Control

The precise and stereocontrolled introduction of the ethyl group at the C4 position is arguably the most critical step in the synthesis.

One of the most effective methods for achieving this is through a diastereoselective Michael addition . nih.govmasterorganicchemistry.com Starting with a chiral α,β-unsaturated ester derived from a chiral alcohol, the addition of an ethyl cuprate (B13416276) reagent can proceed with high facial selectivity, dictated by the chiral auxiliary. Subsequent removal of the auxiliary and lactonization would yield the enantiomerically enriched 4-ethyl-γ-lactone.

Alternatively, the diastereoselective alkylation of a chiral enolate can be employed. ijpcbs.com A γ-lactone bearing a chiral auxiliary at the C3 position can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a planar enolate. scielo.br The chiral auxiliary then blocks one face of the enolate, directing the incoming electrophile (e.g., ethyl iodide) to the opposite face, thus establishing the stereocenter at C4 with high diastereoselectivity. The auxiliary can then be cleaved to provide the final product. The success of this approach depends heavily on the choice of the chiral auxiliary and the reaction conditions to prevent side reactions. ijpcbs.commasterorganicchemistry.com

Formation of the C3-Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C3 position of the 4-ethyl-5-oxooxolane core is a pivotal transformation that can be achieved through several reliable synthetic methods. The choice of method often depends on the nature of the available precursor.

Oxidation of Primary Alcohols: A common and effective strategy involves the oxidation of a primary alcohol precursor, namely 4-ethyl-3-(hydroxymethyl)tetrahydrofuran-2-one. This approach benefits from the wide array of available selective oxidizing agents that can perform this transformation with high efficiency while minimizing over-oxidation to the corresponding carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are frequently employed. These methods are known for their mild conditions and compatibility with various functional groups.

Formylation Reactions: An alternative route involves the direct formylation of a suitable lactone precursor at the C3 position. This can be accomplished by generating the enolate of 4-ethyltetrahydrofuran-2-one using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reaction of this enolate with a formylating agent, such as ethyl formate, introduces the desired aldehyde functionality. Careful control of reaction temperature is crucial to prevent side reactions.

The following table summarizes common reagents for the C3-carbaldehyde formation.

| Method | Precursor | Key Reagents | Typical Conditions |

| Swern Oxidation | 4-ethyl-3-(hydroxymethyl)tetrahydrofuran-2-one | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C to RT) |

| Dess-Martin Oxidation | 4-ethyl-3-(hydroxymethyl)tetrahydrofuran-2-one | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ |

| Enolate Formylation | 4-ethyltetrahydrofuran-2-one | LDA, Ethyl Formate | Low temperature (-78 °C) |

Chemo- and Regioselective Transformations of Precursors

The synthesis of 3,4-disubstituted γ-butyrolactones requires precise control over both chemo- and regioselectivity. rsc.org Many synthetic strategies construct the lactone ring from acyclic precursors, where the relative positioning of the ethyl and future carbaldehyde groups is established early on.

For instance, a Michael addition of an ethyl cuprate to an α,β-unsaturated ester can establish the C4-ethyl stereocenter. The resulting enolate can then be trapped with an electrophile that can later be converted into the C3-carbaldehyde group. Regioselectivity is key in these approaches, ensuring that functionalization occurs at the desired α- and β-positions of the initial Michael acceptor. acs.org

Another powerful strategy involves multicomponent reactions where aldehydes, Meldrum's acid, and sulfoxonium ylides react to form highly substituted γ-butyrolactones. rsc.org The regioselectivity in these reactions is dictated by the inherent reactivity of the components, often leading to specific substitution patterns with high fidelity.

Enantioselective Synthesis and Diastereocontrol

Controlling the absolute and relative stereochemistry at the C3 and C4 positions is arguably the most critical aspect of synthesizing 4-Ethyl-5-oxooxolane-3-carbaldehyde.

Application of Chiral Auxiliaries and Catalysts

Chiral Auxiliaries: A classic approach to enforce stereocontrol is the use of a chiral auxiliary. These are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. For lactone synthesis, auxiliaries derived from readily available chiral pool sources like isosorbide (B1672297) nih.govacs.org, D-glucose rsc.org, and various amino acids have proven effective. For example, a chiral methacrylate (B99206) derived from isosorbide can undergo a samarium(II) iodide-induced reductive coupling with ketones to yield α,γ-substituted γ-butyrolactones with high enantiomeric purity. nih.govacs.org Similarly, carbohydrate-derived amides can function as both a chiral auxiliary and a proton source, achieving excellent asymmetric induction. nih.gov

Chiral Catalysts: The development of catalytic asymmetric methods represents a more modern and atom-economical approach.

Organocatalysis: Chiral amines, such as those derived from quinine, can catalyze tandem Knoevenagel-Michael-lactonization sequences to produce enantiopure γ-butyrolactones. nih.gov

Metal Catalysis: Chiral rhodium(II) carboxamide complexes are highly effective for catalyzing intramolecular C-H insertion reactions of alkyl diazoacetates to form lactones with excellent enantioselectivity. acs.org Chiral N,N'-dioxide/Scandium(III) complexes have also been successfully used in vinylogous conjugate additions to create chiral chromanone lactones, a strategy adaptable to butyrolactone synthesis. nih.gov

N-Heterocyclic Carbenes (NHCs): Chiral NHCs can catalyze the reaction between α,β-unsaturated aldehydes and racemic α-keto esters to form γ-butyrolactones with three contiguous stereocenters, showcasing remarkable control over regio-, diastereo-, and enantioselectivity. acs.orgnih.gov

The table below presents examples of catalyst systems used in the asymmetric synthesis of substituted γ-butyrolactones.

| Catalyst/Auxiliary Type | Example | Reaction Type | Achieved Selectivity | Reference |

| Chiral Auxiliary | Isosorbide Derivative | SmI₂-mediated reductive coupling | up to >99% ee | nih.govacs.org |

| Chiral Auxiliary | Carbohydrate-derived Amide | Asymmetric reductive coupling | Excellent asymmetric induction | nih.gov |

| Organocatalyst | Quinine-based Amine | Tandem Knoevenagel-Michael | High enantioselectivity | nih.gov |

| Metal Catalyst | Chiral Rhodium(II) Carboxamide | Intramolecular C-H Insertion | High enantioselectivity | acs.org |

| N-Heterocyclic Carbene | Chiral Triazolium Salt | (3+2) Annulation | High diastereo- and enantiocontrol | acs.orgnih.gov |

Asymmetric Inductions during Ring Formation or Functionalization

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. msu.edu In the context of 4-Ethyl-5-oxooxolane-3-carbaldehyde, this can be achieved during the key bond-forming step that creates the lactone ring or during the functionalization of a pre-existing ring. For example, the enantioselective deprotonation of a prochiral cyclobutanone, followed by Baeyer-Villiger oxidation, can lead to the formation of enantiomerically enriched 3,4-disubstituted γ-butyrolactones. rsc.orgrsc.org The chiral base dictates which proton is removed, thereby setting the stereochemistry of the final product.

Deracemization Strategies for 4-Ethyl-5-oxooxolane-3-carbaldehyde

Deracemization is an advanced strategy that converts a racemic mixture (a 50:50 mix of enantiomers) into a single, enantiomerically pure product. A powerful subset of this is dynamic kinetic resolution (DKR). In DKR, the starting racemic material is continuously racemized under the reaction conditions while one enantiomer is selectively converted into the product by a chiral catalyst. This allows for a theoretical yield of 100% of a single enantiomer from a racemate.

This has been successfully applied to lactone synthesis. For instance, a chiral N-heterocyclic carbene can catalyze the reaction of α,β-unsaturated aldehydes with racemic β-halo α-keto esters. acs.orgnih.gov The keto-ester undergoes rapid racemization, allowing the catalyst to selectively process one enantiomer in an annulation reaction to form γ-butyrolactones with high enantiocontrol. Enzymatic methods, using lipases, have also been employed for the kinetic resolution of racemic lactone precursors through enantioselective hydrolysis or transesterification, providing another route to access enantiopure materials. mdpi.com

Alternative and Emerging Synthetic Pathways

The field of organic synthesis is constantly evolving, with new methods offering increased efficiency and access to novel chemical space.

Enzymatic C-H Functionalization: Laboratory-engineered enzymes, derived from cytochrome P450, have been developed to act as "carbene transferases." These biocatalysts can perform intramolecular C-H insertions to form lactone rings, representing a new-to-nature C-C bond-forming strategy for lactone synthesis. nih.gov This approach offers the potential for high selectivity under mild, environmentally benign conditions.

Multicomponent Reactions (MCRs): As mentioned, MCRs provide a highly efficient means to construct complex molecules in a single step. The reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides can be tuned to produce either γ-butyrolactones or spirocyclopropanes, showcasing a divergent pathway controlled by the electronic nature of the starting aldehyde. rsc.org

Oxime Carbonate Chemistry: A relatively unexplored pathway involves the use of the oxime functional group as a versatile building block. Total syntheses of complex lignans (B1203133) containing the γ-butyrolactone motif have been achieved using strategies based on the formation and subsequent cyclization of oxime carbonates. nih.gov

These emerging pathways highlight the ongoing innovation in synthetic chemistry, providing powerful new tools for the construction of complex and highly functionalized molecules like 4-Ethyl-5-oxooxolane-3-carbaldehyde.

Flow Chemistry Approaches to Oxolane Systems

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including oxolanes (γ-butyrolactones). This approach offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability.

The application of flow chemistry to lactone synthesis has been demonstrated in various contexts. For instance, a continuous flow system can be used for the synthesis of hydroxy lactones from functionalized alkenoic acids. rsc.orgrsc.org This methodology allows for the generation of lactonic products in a short time frame, often within an hour. rsc.orgrsc.org The integration of in-line work-up and purification steps further enhances the efficiency and eco-sustainability of the process. rsc.org

A notable example is the photosensitized addition of alcohols to renewable platform chemicals like fumaric and itaconic acids under continuous-flow conditions. acs.org This method has been successfully scaled from microfluidic to lab-scale mesofluidic reactors, with real-time reaction monitoring using in-line NMR spectroscopy. acs.org Such a setup can yield substituted γ-butyrolactones with quantitative conversion of starting materials. acs.org

The synthesis of γ-butyrolactones from allylic alcohols has also been achieved using a two-step process involving photoredox and hydrogen atom transfer (HAT) catalysis. acs.org This method utilizes the CO2 radical anion generated from metal formates for radical hydrocarboxylation, followed by cyclization. acs.org While this has been demonstrated in batch, its reliance on photoredox catalysis makes it a prime candidate for adaptation to continuous flow systems, which are known to improve the efficiency of photochemical reactions. acs.org

Table 1: Examples of Flow Chemistry Approaches for γ-Butyrolactone Synthesis

| Starting Material | Reaction Type | Key Conditions | Product Scope | Reference |

|---|---|---|---|---|

| Alkenoic acids | Halolactonization | Flow reactor, in-line work-up | Hydroxy lactones | rsc.orgrsc.org |

| Fumaric and itaconic acids | Photosensitized addition of alcohols | Continuous-flow photoreactor, in-line NMR | Substituted γ-butyrolactones | acs.org |

| Allylic alcohols | Radical hydrocarboxylation and cyclization | Photoredox and HAT catalysis, CO2 radical anion | γ-Butyrolactone derivatives | acs.org |

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis and chemoenzymatic strategies provide highly selective and environmentally benign routes to chiral γ-butyrolactones. These methods leverage the inherent stereoselectivity of enzymes to produce enantiopure compounds, which are crucial for applications in pharmaceuticals and fine chemicals.

One prominent biocatalytic approach involves the use of enzymes for the oxidative lactonization of diols or the reductive cyclization of ketoesters. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are particularly noteworthy for their ability to catalyze the oxidative lactonization of cyclic ketones with high regioselectivity and enantioselectivity. nih.gov These enzymes utilize molecular oxygen and a nicotinamide (B372718) cofactor (NADH or NADPH) to convert a ketone to an ester or lactone. nih.gov

A tandem biocatalytic system has been developed for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives. acs.org This strategy employs a stereoselective aldolase (B8822740) for the initial carbon-carbon bond formation between an aldehyde and a 2-oxoacid, followed by a stereocomplementary ketoreductase for the reduction of the resulting 2-carbonyl group. acs.org The subsequent intramolecular esterification (lactonization) occurs during workup and purification, yielding highly functionalized 2-hydroxy-4-butyrolactones. acs.org This one-pot, two-step tandem approach allows for the creation of multiple stereocenters with high control. acs.org

Chemoenzymatic approaches combine the selectivity of biocatalysts with the versatility of chemical synthesis. For instance, a dynamic kinetic resolution of β-halo α-keto esters in an asymmetric homoenolate reaction has been described. acs.org This reaction, catalyzed by a chiral N-heterocyclic carbene, allows for the synthesis of γ-butyrolactones with three contiguous stereocenters with high regio-, diastereo-, and enantiocontrol. acs.org

The synthesis of chiral hydroxy-γ-butyrolactones has also been achieved through the treatment of β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with a vanadium catalyst and a hydroperoxide. nih.gov This leads to the formation of unstable epoxides that undergo intramolecular nucleophilic attack to yield highly functionalized trisubstituted hydroxy-γ-butyrolactones with excellent diastereoselectivity. nih.gov

Table 2: Examples of Biocatalytic and Chemoenzymatic Syntheses of γ-Butyrolactones

| Enzyme/Catalyst | Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aldolase and Ketoreductase | Tandem aldol addition and carbonyl reduction | Aldehydes and 2-oxoacids | Chiral 2-hydroxy-4-butyrolactone derivatives | Stereodivergent, one-pot two-step synthesis | acs.org |

| Chiral N-heterocyclic carbene | Asymmetric homoenolate reaction | β-halo α-keto esters and α,β-enals | γ-Butyrolactones with three contiguous stereocenters | Dynamic kinetic resolution, high stereocontrol | acs.org |

| Baeyer-Villiger monooxygenases (BVMOs) | Oxidative lactonization | Cyclic ketones | Chiral lactones | High regio- and enantioselectivity | nih.gov |

| VO(acac)2 / t-BuOOH | Epoxidation and intramolecular cyclization | β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones | Trisubstituted hydroxy-γ-butyrolactones | High diastereoselectivity (>95% de) | nih.gov |

Mechanistic Investigations and Chemical Transformations of 4 Ethyl 5 Oxooxolane 3 Carbaldehyde

Reactivity of the C3-Carbaldehyde Group

Nucleophilic Additions (e.g., Grignard, Wittig, aldol (B89426) reactions)

Nucleophilic addition to the C3-carbaldehyde is a fundamental reaction class for this compound. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. organic-chemistry.org

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the C3-carbaldehyde offers a direct method for forming carbon-carbon bonds and generating secondary alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism where the alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. organic-chemistry.org Subsequent acidic workup protonates the resulting alkoxide to furnish the corresponding secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield 4-ethyl-3-(1-hydroxyethyl)-5-oxooxolane. The stereochemical outcome of this addition can be influenced by the existing stereocenter at C4.

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the C3-carbaldehyde into an alkene. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, which acts as a carbon nucleophile. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereoselectivity of the Wittig reaction (i.e., the ratio of E/Z isomers) is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. organic-chemistry.org

Aldol Reactions: The C3-carbaldehyde can act as an electrophile in aldol reactions, reacting with enolates derived from ketones or other aldehydes. masterorganicchemistry.com This reaction, typically catalyzed by acid or base, results in the formation of a β-hydroxy carbonyl compound, known as the aldol addition product. masterorganicchemistry.comyoutube.com Subsequent heating can promote dehydration (condensation) to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In a crossed aldol reaction, to prevent self-condensation, a non-enolizable aldehyde or a more reactive aldehyde is often used with a less reactive enolizable partner.

| Nucleophilic Addition Reaction | Reagent | Product Type | Illustrative Product from 4-Ethyl-5-oxooxolane-3-carbaldehyde |

| Grignard Reaction | Alkyl/Aryl-MgX | Secondary Alcohol | 4-Ethyl-3-(1-hydroxy-1-aryl/alkyl)-5-oxooxolane |

| Wittig Reaction | Ph₃P=CHR | Alkene | 4-Ethyl-3-(alkenyl)-5-oxooxolane |

| Aldol Addition | Ketone/Aldehyde Enolate | β-Hydroxy Carbonyl | 4-Ethyl-3-(1-hydroxy-2-carbonylalkyl)-5-oxooxolane |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group at C3 is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The oxidation of aldehydes generally proceeds through a hydrate (B1144303) intermediate, which is then further oxidized to the carboxylic acid. The resulting 4-ethyl-5-oxooxolane-3-carboxylic acid is a valuable synthetic intermediate. In some cases, the oxidation of related furfural (B47365) derivatives can lead to the formation of γ-butyrolactones. rsc.orgmdpi.com

Reduction Reactions to Alcohols

The carbaldehyde group can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent and is often preferred for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters (lactones). The reaction involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. This would yield 4-ethyl-3-(hydroxymethyl)-5-oxooxolane.

Condensation and Annulation Reactions

The C3-carbaldehyde can participate in various condensation and annulation reactions to construct more complex cyclic systems. For instance, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malonic esters, cyanoacetates) in the presence of a weak base can lead to the formation of α,β-unsaturated products. Annulation reactions, such as the Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation, could potentially be employed to build a new ring onto the γ-butyrolactone framework, although this would require careful selection of substrates and reaction conditions. nih.gov A patent for related γ-butyrolactone derivatives describes a condensation reaction with ammonium (B1175870) acetate (B1210297) followed by reduction. google.com

Transformations Involving the C5-Oxo Group

The C5-oxo group, being part of a lactone (a cyclic ester), exhibits reactivity characteristic of esters, though often with some differences due to the cyclic nature of the molecule.

α-Alkylation and Acylation of the Lactone Carbonyl

The carbon atom alpha to the lactone carbonyl (C2) can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles.

α-Alkylation: The reaction of the lactone enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position, a process known as α-alkylation. nih.gov This allows for the introduction of various alkyl substituents at the C2 position of the lactone ring.

α-Acylation: Similarly, the lactone enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This α-acylation reaction yields an α-acyl-γ-butyrolactone, which is a β-dicarbonyl compound and a versatile synthetic intermediate.

| Transformation | Reagents | Intermediate | Product Type |

| α-Alkylation | 1. LDA2. R-X | Lactone Enolate | 2-Alkyl-4-ethyl-5-oxooxolane-3-carbaldehyde |

| α-Acylation | 1. LDA2. RCOCl | Lactone Enolate | 2-Acyl-4-ethyl-5-oxooxolane-3-carbaldehyde |

Ketone Reduction and Amine Formation

The transformation of the ketone and aldehyde functionalities in 4-Ethyl-5-oxooxolane-3-carbaldehyde is a critical aspect of its reactivity, enabling the synthesis of a variety of derivatives. A key process in this context is reductive amination, which allows for the conversion of carbonyl groups into amines. organic-chemistry.orgrsc.orgresearchgate.net

Reductive amination involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) in the presence of a reducing agent. researchgate.net This one-pot reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov Various reducing agents can be employed, including sodium borohydride, α-picoline-borane, and systems like InCl₃/Et₃SiH/MeOH. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the chemoselectivity and yield of the reaction. For instance, the InCl₃/Et₃SiH/MeOH system is known for its high chemoselectivity, tolerating functional groups such as esters and hydroxyls. organic-chemistry.org

In the case of 4-Ethyl-5-oxooxolane-3-carbaldehyde, both the ketone and the aldehyde group are potential sites for reductive amination. The relative reactivity of these two carbonyl groups can be influenced by steric and electronic factors. Generally, aldehydes are more reactive than ketones towards nucleophilic attack. This suggests that the carbaldehyde group at the 3-position might react preferentially over the ketone at the 5-position.

The process can be tailored to produce primary, secondary, or tertiary amines depending on the amine source used. organic-chemistry.orgnih.gov For example, reaction with ammonia would lead to a primary amine, while reaction with a primary amine would yield a secondary amine.

A range of catalysts, including nickel nanoparticles and Cp*Ir complexes, have been developed to facilitate reductive amination under various conditions, including transfer hydrogenation. organic-chemistry.org The selection of an appropriate catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Reagents and Conditions for Reductive Amination

| Amine Source | Reducing Agent | Catalyst (if any) | Potential Product |

|---|---|---|---|

| Ammonia | Sodium Borohydride | Boric Acid | Primary Amine |

| Primary Amine | α-Picoline-Borane | Acetic Acid | Secondary Amine |

| Secondary Amine | InCl₃/Et₃SiH/MeOH | - | Tertiary Amine |

| Ammonium Formate | - | Cp*Ir complex | Primary Amine |

Ring-Opening and Re-closing Reactions of the Lactone

The γ-lactone ring in 4-Ethyl-5-oxooxolane-3-carbaldehyde is susceptible to nucleophilic attack, which can lead to ring-opening reactions. wikipedia.org This process is essentially the hydrolysis of the cyclic ester. wikipedia.org Under basic conditions, such as treatment with sodium hydroxide (B78521), the lactone can be hydrolyzed to the corresponding hydroxycarboxylic acid. wikipedia.org This reaction is reversible, and the equilibrium generally favors the lactone form over the open-chain hydroxy acid. wikipedia.org

Acid-catalyzed lactonization, the intramolecular esterification of a hydroxycarboxylic acid, is a common method for forming lactone rings. youtube.comyoutube.com The stability and favorability of ring formation are dependent on the ring size, with five- and six-membered rings being the most stable and readily formed. youtube.com The mechanism of acid-catalyzed lactonization involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the hydroxyl group. youtube.comnih.gov

The reverse reaction, acid-catalyzed hydrolysis, can also occur. The protonation of the carbonyl oxygen of the lactone makes the carbonyl carbon more electrophilic and susceptible to attack by water. nih.gov

The presence of the ethyl and carbaldehyde substituents on the oxolane ring can influence the rate and equilibrium of these ring-opening and re-closing reactions. Steric hindrance around the carbonyl group could potentially slow down the rate of nucleophilic attack.

Table 2: Conditions for Lactone Ring Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Ring-Opening (Hydrolysis) | Sodium Hydroxide (Base) | Sodium 4-carboxy-3-ethyl-2-hydroxyhexanoate |

| Ring-Closing (Lactonization) | Acid (e.g., H₂SO₄), Heat | 4-Ethyl-5-oxooxolane-3-carbaldehyde |

Reactivity of the Oxolane Ring System

Ring Strain and Stability Considerations

The stability of cycloalkanes and heterocyclic rings is significantly influenced by ring strain. wikipedia.orglibretexts.org Ring strain arises from a combination of angle strain, torsional strain, and steric strain. wikipedia.orglibretexts.org Angle strain occurs when the bond angles within the ring deviate from the ideal values for the hybridization of the atoms. libretexts.orglibretexts.org For the sp³ hybridized carbons in the oxolane ring, the ideal bond angle is approximately 109.5°. wikipedia.org

The five-membered oxolane ring in 4-Ethyl-5-oxooxolane-3-carbaldehyde is relatively stable, as five-membered rings generally exhibit low angle strain. fiveable.me Unlike smaller rings like cyclopropane (B1198618) (60° bond angles) and cyclobutane (B1203170) (90° bond angles), the internal angles of a cyclopentane-like ring can adopt a puckered, non-planar conformation (envelope or twist) that relieves torsional strain and allows bond angles to be close to the ideal tetrahedral angle. wikipedia.orglibretexts.orgfiveable.me

The presence of a carbonyl group within the ring to form the γ-butyrolactone structure introduces an sp² hybridized carbon. hmdb.ca This alters the geometry and potential strain within the ring. However, γ-butyrolactones are generally considered to be thermodynamically stable structures. nih.gov

Table 3: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Size | Approximate Bond Angles | Relative Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 60° | 27.5 |

| Cyclobutane | 4 | 90° | 26.3 |

| Cyclopentane | 5 | ~108° | 6.2 |

| Cyclohexane | 6 | ~109.5° | 0 |

Data represents generalized values for unsubstituted cycloalkanes.

Hydrolytic Stability of the Lactone Ring

The hydrolytic stability of the γ-lactone ring is a key chemical property. As a cyclic ester, the lactone is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding γ-hydroxycarboxylic acid. wikipedia.orgnih.gov

The rate of hydrolysis can be influenced by several factors, including pH and the presence of substituents on the lactone ring. nih.gov Studies on substituted γ-butyrolactones have shown that the rate of ring-opening can be related to inductive and steric effects of the substituents. nih.gov Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by water or hydroxide ions. Conversely, sterically bulky groups near the carbonyl group may hinder the approach of the nucleophile, thereby decreasing the rate of hydrolysis.

In the case of 4-Ethyl-5-oxooxolane-3-carbaldehyde, the electronic effect of the aldehyde group and the steric effect of the ethyl group would both play a role in determining its hydrolytic stability. The equilibrium of the hydrolysis reaction for lactones generally favors the ring-closed form more than for their acyclic ester counterparts. wikipedia.org This is attributed to entropic factors; the hydrolysis of a lactone produces a single molecule, whereas the hydrolysis of an acyclic ester produces two, leading to a more favorable entropy change for the latter. wikipedia.org

Functionalization of the Ethyl Substituent

While the primary reactivity of 4-Ethyl-5-oxooxolane-3-carbaldehyde is centered on its carbonyl and lactone functionalities, the ethyl substituent also presents a site for potential chemical modification. Functionalization of alkyl chains on heterocyclic rings can be achieved through various synthetic methodologies, often involving radical reactions or oxidation.

For instance, selective C-H functionalization is a powerful tool in modern organic synthesis. nih.gov While direct, selective functionalization of an unactivated sp³ C-H bond on the ethyl group would be challenging, enzymatic or transition-metal-catalyzed reactions have shown promise in achieving such transformations on similar substrates. nih.gov These methods can introduce new functional groups, such as hydroxyl or amino groups, onto the alkyl chain.

Another approach could involve radical halogenation, where a hydrogen atom on the ethyl group is replaced by a halogen (e.g., bromine). This would likely occur preferentially at the benzylic-like position if an aromatic ring were present, but in this aliphatic system, selectivity might be lower. The resulting halo-substituted derivative could then serve as a precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The specific conditions required for the functionalization of the ethyl group would need to be carefully chosen to avoid unwanted reactions at the more reactive aldehyde and lactone sites. Protection of these functional groups might be necessary before attempting to modify the ethyl substituent.

Advanced Spectroscopic and Computational Characterization in Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Each technique provides unique insights into the molecular framework, connectivity, and functional groups.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. mdpi.com For 4-Ethyl-5-oxooxolane-3-carbaldehyde , a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required to assign all proton and carbon signals and confirm the covalent structure.

¹H NMR: Would be used to identify the number of unique proton environments, their integration (proton count), multiplicity (neighboring protons), and chemical shifts. Key expected signals would include a downfield singlet for the aldehydic proton, a triplet and quartet for the ethyl group, and complex multiplets for the protons on the oxolane ring.

¹³C NMR: Would reveal the number of distinct carbon atoms. Characteristic signals would include two peaks in the carbonyl region (one for the lactone and one for the aldehyde), as well as signals for the carbons of the ethyl group and the oxolane ring.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming adjacent protons (e.g., within the ethyl group and across the ring).

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the ethyl group, the aldehyde, and the lactone functionality to the correct positions on the oxolane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: This table is a theoretical prediction as no experimental data is available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.0 | 195 - 205 |

| Lactone (C=O) | - | 170 - 180 |

| Ring CH (C3) | 3.0 - 3.5 | 50 - 60 |

| Ring CH (C4) | 2.8 - 3.3 | 45 - 55 |

| Ring CH₂ (C2) | 4.2 - 4.7 | 65 - 75 |

| Ethyl CH₂ | 1.5 - 2.0 | 20 - 30 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

HRMS is essential for determining the precise elemental composition of a molecule, while MS/MS provides information about its structure by analyzing fragment ions. nih.gov

HRMS: An exact mass measurement of the molecular ion ([M]+) or a pseudo-molecular ion (e.g., [M+H]+ or [M+Na]+) would confirm the elemental formula of 4-Ethyl-5-oxooxolane-3-carbaldehyde , which is C₇H₁₀O₃. The theoretical monoisotopic mass is 142.06299 Da.

MS/MS: By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. Expected fragmentation pathways would involve the loss of the aldehyde group (loss of CHO, 29 Da), the ethyl group (loss of C₂H₅, 29 Da), and cleavage of the lactone ring, providing definitive evidence for the connectivity of the substituents. nist.govhmdb.ca

Infrared (IR) Spectroscopy for Carbonyl and Ether Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. nih.gov For 4-Ethyl-5-oxooxolane-3-carbaldehyde , the IR spectrum would be dominated by characteristic stretches. docbrown.info

Table 2: Predicted IR Absorption Frequencies (Illustrative) (Note: This table is a theoretical prediction as no experimental data is available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Carbonyl Stretch | ~1720 - 1740 |

| Lactone (C=O) | Carbonyl Stretch (γ-lactone) | ~1760 - 1780 |

| C-O-C (Ether in lactone) | Asymmetric Stretch | ~1150 - 1250 |

| Aldehyde C-H | C-H Stretch | ~2820 and ~2720 (doublet) |

The presence of two distinct carbonyl peaks would be a key diagnostic feature confirming both the aldehyde and the lactone functionalities.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

4-Ethyl-5-oxooxolane-3-carbaldehyde possesses two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration (e.g., R or S) of chiral molecules. biointerfaceresearch.com

To assign the absolute stereochemistry, the experimental ECD spectrum of a purified stereoisomer would be recorded and compared to theoretical spectra generated by quantum-chemical calculations for each possible stereoisomer (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)). A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration. No such studies are currently published for this compound.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining suitable single crystals of the target compound itself can sometimes be challenging. In such cases, forming a crystalline derivative (e.g., a hydrazone from the aldehyde) or a co-crystal can facilitate analysis. researchgate.netresearchgate.net A successful crystallographic analysis would unequivocally confirm the covalent structure, conformation, and relative stereochemistry of the molecule. To date, no crystal structure for 4-Ethyl-5-oxooxolane-3-carbaldehyde or its derivatives has been deposited in crystallographic databases.

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to predict and corroborate experimental findings. mdpi.com Theoretical studies for 4-Ethyl-5-oxooxolane-3-carbaldehyde would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

NMR/IR Spectra Prediction: Simulating ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. nih.gov

Reaction Mechanism Studies: Investigating potential synthetic pathways or reactivity profiles.

Chiroptical Property Calculation: As mentioned, calculating ECD spectra to help determine absolute configuration. biointerfaceresearch.com

These computational models provide deep insights but rely on experimental data for validation, which is currently lacking for this specific compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Ethyl-5-oxooxolane-3-carbaldehyde |

| Ethyl 4-oxooxolane-3-carboxylate |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no available studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 4-Ethyl-5-oxooxolane-3-carbaldehyde. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its chemical behavior.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis of 4-Ethyl-5-oxooxolane-3-carbaldehyde is not present in the current body of scientific literature. A comprehensive study would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. This is particularly relevant for a substituted five-membered ring, where the interplay of substituents dictates the preferred puckering of the oxolane ring. acs.org For disubstituted rings, the steric bulk and electronic effects of the ethyl and carbaldehyde groups would be the primary determinants of conformational preference. libretexts.org

Reaction Pathway Modeling and Transition State Characterization

No reaction pathway modeling or characterization of transition states involving 4-Ethyl-5-oxooxolane-3-carbaldehyde has been published. Research in this area would be crucial for predicting its reactivity in various chemical transformations, such as nucleophilic additions to the aldehyde, reactions at the α-carbon, or ring-opening reactions of the lactone. Studies on related γ-lactones often focus on their hydroconversion and other catalytic transformations, but specific data for this compound is absent. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While general principles of spectroscopy can predict the types of signals 4-Ethyl-5-oxooxolane-3-carbaldehyde would produce in techniques like NMR, IR, and mass spectrometry, there are no published studies that provide either predicted or experimental spectroscopic data for this specific molecule. A computational approach would involve calculating parameters such as NMR chemical shifts and coupling constants and comparing them with experimentally obtained spectra to confirm the structure and stereochemistry.

Research Applications As Synthetic Intermediates and Chemical Probes

Building Block in the Synthesis of Complex Organic Molecules

The densely functionalized core of 4-Ethyl-5-oxooxolane-3-carbaldehyde makes it an attractive starting point for the construction of more elaborate molecular architectures.

The zaragozic acids are a family of potent, naturally occurring inhibitors of squalene (B77637) synthase, an enzyme critical for cholesterol biosynthesis. nih.govwikipedia.org Their complex core structure, featuring a 2,8-dioxabicyclo[3.2.1]octane system, has been a formidable challenge for synthetic chemists. The total synthesis of zaragozic acid derivatives often involves the strategic assembly of highly functionalized fragments. nih.govjst.go.jporganic-chemistry.org

While no direct synthesis of zaragozic acids from 4-Ethyl-5-oxooxolane-3-carbaldehyde has been documented, the latter's structure represents a plausible, albeit simplified, precursor to key fragments. The γ-lactone can be envisioned as a starting point for the elaboration of the bicyclic core, with the ethyl and carbaldehyde groups providing handles for the introduction of necessary stereocenters and side chains. The aldehyde, in particular, is a versatile functional group that can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, to build the intricate side chains characteristic of the zaragozic acid family.

Table 1: Potential Synthetic Transformations of 4-Ethyl-5-oxooxolane-3-carbaldehyde towards Zaragozic Acid Fragments

| Reaction Type | Reagent/Conditions | Resulting Moiety | Relevance to Zaragozic Acid Synthesis |

| Aldol Addition | Chiral auxiliary, Lewis acid | β-Hydroxy carbonyl | Introduction of stereocenters |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene side chain | Elaboration of the C1 side chain |

| Asymmetric Dihydroxylation | OsO₄, chiral ligand | Diol | Installation of hydroxyl groups on the core |

| Reductive Amination | Amine, reducing agent | Amino group | Introduction of nitrogen-containing functionalities |

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery. nih.govresearchgate.netnih.gov The central core or "scaffold" of these libraries is a key determinant of the structural diversity and biological relevance of the resulting molecules. Lactone-containing scaffolds are of significant interest due to their prevalence in biologically active natural products. nih.gov

4-Ethyl-5-oxooxolane-3-carbaldehyde is an ideal scaffold for combinatorial library synthesis. The aldehyde group can be readily derivatized through a multitude of reactions, allowing for the introduction of a wide range of substituents at this position. Furthermore, the lactone ring itself can be opened or modified, providing additional points for diversification. This multi-faceted reactivity allows for the creation of a diverse set of molecules from a single, readily accessible starting material.

Probing Biological Pathways via Mechanistic Studies

Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function and role in biological pathways. The design of such probes requires a careful consideration of the target's structure and mechanism.

The lactone motif is present in numerous enzyme inhibitors, and its inherent reactivity can be harnessed to design covalent inhibitors that form a stable bond with the target enzyme. nih.gov For instance, β-lactones are known to inhibit serine hydrolases. wustl.edu The γ-lactone of 4-Ethyl-5-oxooxolane-3-carbaldehyde, while less strained, can still serve as an electrophilic trap for nucleophilic residues in an enzyme's active site.

The aldehyde functionality further enhances its potential as a precursor for enzyme inhibitors. Aldehydes can form reversible covalent adducts with nucleophilic residues like cysteine or lysine, or they can be transformed into more reactive "warheads" such as α,β-unsaturated systems through olefination reactions. These Michael acceptors can then undergo covalent modification of the target enzyme. The design of such inhibitors often focuses on tuning the reactivity of the electrophilic group to achieve selective and irreversible binding. nih.gov

Understanding how ligands bind to receptors is fundamental to pharmacology. Chemical probes are instrumental in these studies. The structure of 4-Ethyl-5-oxooxolane-3-carbaldehyde provides a framework that can be systematically modified to explore the structure-activity relationships of receptor binding. The aldehyde can be converted into a variety of functional groups to probe for specific interactions within a receptor's binding pocket. For example, it can be reduced to an alcohol to test for hydrogen bond donation, oxidized to a carboxylic acid to probe for ionic interactions, or converted to an amine to explore the role of basic residues.

Furthermore, the aldehyde can serve as a point of attachment for reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core structure's interaction with the receptor. This allows for the visualization and quantification of receptor binding. While specific studies on aldehyde receptors in olfactory systems exist, the principles of probe design are broadly applicable to other receptor families. nih.gov

Contribution to Analytical Chemistry Standards and Reference Compounds

The development of analytical methods for the detection and quantification of complex molecules often relies on the availability of pure, well-characterized reference standards. While there is no current indication that 4-Ethyl-5-oxooxolane-3-carbaldehyde is used as a primary analytical standard, its synthesis and purification would be a prerequisite for its use as a reference compound in studies where it is an intermediate or a final product. Its distinct structural features would give rise to a unique spectroscopic signature (NMR, IR, MS), which would be essential for its identification and quantification in complex mixtures.

Development of Analytical Methodologies for Complex Matrices

The development of robust analytical methods is paramount for the accurate detection and quantification of compounds in complex mixtures such as biological fluids, food, and environmental samples. These methods often rely on chromatographic separation coupled with sensitive detection techniques.

To date, no analytical methodologies have been specifically developed for the detection or quantification of 4-Ethyl-5-oxooxolane-3-carbaldehyde, as there has been no reported need. However, based on the analytical methods for similar compounds, one could predict the necessary approaches. For example, gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile lactones. The NIST WebBook provides mass spectral data for compounds like 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester , which could serve as a reference point for developing a method for the target compound. nist.gov High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), would also be a viable technique, especially for less volatile derivatives or for analyses in complex biological fluids. The development of such methods would be a prerequisite for any future studies involving this compound, from metabolic profiling to its use as a synthetic tracer.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of specifically substituted γ-butyrolactones like 4-Ethyl-5-oxooxolane-3-carbaldehyde presents a considerable challenge, particularly concerning stereocontrol. Future research should focus on developing novel catalytic systems to enable efficient and highly selective synthesis.

Asymmetric Catalysis: The presence of two stereocenters at the C3 and C4 positions necessitates the development of asymmetric catalytic methods to control the diastereoselectivity and enantioselectivity of the final product. Building on existing methods for related structures, research could explore rhodium- or iridium-catalyzed asymmetric hydrogenations of corresponding butenolide precursors. nih.govresearchgate.net The use of chiral N-heterocyclic carbene (NHC) catalysts in annulation reactions also presents a promising route. researchgate.net

Tandem and Cascade Reactions: Designing catalytic systems that allow for tandem or cascade reactions could provide a more atom-economical and efficient synthesis. For instance, a catalytic system could be developed to perform a Michael addition to an α,β-unsaturated precursor to introduce the ethyl group, followed by an asymmetric formylation or oxidation to install the aldehyde functionality in a single pot.

Photoredox and Electrocatalysis: Modern synthetic methods involving photoredox and electrocatalysis could offer new pathways. For example, a carboxylative cyclization of a suitable allylic alcohol derivative using CO2 could be explored, leveraging the power of photoredox catalysis to construct the lactone core. acs.org

Investigation of Organometallic Chemistry involving the Oxolane Core

The oxolane (lactone) ring and its substituents are ripe for exploration using organometallic chemistry, both for further functionalization and for creating novel organometallic complexes.

Cross-Coupling Reactions: The aldehyde group could be used as a handle for various organometallic transformations. For example, it could be converted into a triflate or halide, enabling subsequent palladium- or nickel-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C3 position.

Ring-Opening Polymerization (ROP): While γ-butyrolactone itself is generally not prone to ROP due to its thermodynamic stability, the specific substitution pattern of 4-Ethyl-5-oxooxolane-3-carbaldehyde might alter its reactivity. Research into organometallic catalysts (e.g., zinc or tin-based) for the controlled ring-opening could lead to novel polyesters with unique properties derived from the pendant ethyl and aldehyde-derived groups.

Directed Metalation: The carbonyl group of the lactone could act as a directing group for C-H activation at other positions on the ring, facilitated by organometallic complexes. This would allow for late-stage functionalization of the oxolane core, providing access to a library of derivatives that would be difficult to synthesize otherwise.

Application in Supramolecular Chemistry and Molecular Recognition

The distinct functional groups of 4-Ethyl-5-oxooxolane-3-carbaldehyde make it an attractive building block for supramolecular chemistry and the design of systems for molecular recognition.

Host-Guest Chemistry: The lactone and aldehyde functionalities can both participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. wikipedia.org This makes the molecule a potential guest for larger host macrocycles like cyclodextrins or cucurbiturils. wikipedia.org Conversely, it could be incorporated into larger structures to act as a host for specific small molecules or ions.

Self-Assembly and Gelation: The polarity and shape of the molecule could facilitate self-assembly into higher-order structures like gels or liquid crystals. The aldehyde group offers a site for dynamic covalent chemistry, allowing for the formation of reversible Schiff bases, which could lead to stimuli-responsive materials.

Molecular Sensing: γ-Butyrolactones are known to act as signaling molecules in bacteria, binding to specific protein receptors to regulate gene expression. nih.govrsc.orgnih.gov Future studies could investigate the ability of 4-Ethyl-5-oxooxolane-3-carbaldehyde and its derivatives to interact with biological macromolecules, potentially acting as probes or inhibitors for protein-protein interactions. wikipedia.orgnih.gov The aldehyde group could be used to covalently link the molecule to a fluorescent tag, enabling its use in activity-based protein profiling (ABPP). nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and can be powerfully applied to a novel molecule like 4-Ethyl-5-oxooxolane-3-carbaldehyde. researchgate.net

Retrosynthesis and Reaction Prediction: AI platforms can propose novel and efficient synthetic routes to the target molecule and its derivatives. youtube.comyoutube.com By analyzing vast databases of chemical reactions, these tools can identify non-intuitive disconnections and suggest optimal reagents and catalysts, accelerating the discovery process. youtube.com

Property Prediction and Molecular Design: Machine learning models can be trained to predict the physicochemical and biological properties of new derivatives. nih.gov By starting with the core structure of 4-Ethyl-5-oxooxolane-3-carbaldehyde, AI can suggest modifications to optimize for specific functions, such as binding affinity to a particular protein target or desired material properties. Generative AI models can design new molecular structures with desired properties while simultaneously generating a plausible synthetic recipe. youtube.com

Catalyst Discovery: AI can accelerate the discovery of new catalysts for the synthesis of this molecule. rsc.org By learning from existing data, ML models can predict the performance of potential catalysts, allowing researchers to focus their experimental efforts on the most promising candidates, saving time and resources.

Studies on Environmental Fate and Transformation Mechanisms (without discussing toxicity)

Understanding how a new chemical entity behaves in the environment is crucial. Future research should investigate the environmental persistence and transformation pathways of 4-Ethyl-5-oxooxolane-3-carbaldehyde.

Abiotic Degradation: The primary abiotic degradation pathway for this compound is likely to be hydrolysis of the lactone (ester) bond, which would open the ring to form the corresponding γ-hydroxy carboxylic acid. Studies should be conducted to determine the rate of this hydrolysis under various environmental conditions (e.g., pH, temperature). Photochemical degradation pathways, where the molecule is transformed by sunlight, should also be investigated. nih.gov

Biotic Degradation: The potential for microbial degradation should be explored. Many microorganisms possess esterase enzymes that can hydrolyze the lactone ring. Subsequent metabolic pathways could lead to the breakdown of the carbon skeleton. Investigating the biodegradability of this compound is essential for understanding its environmental persistence.

Mobility and Partitioning: The physicochemical properties of the molecule will determine its movement and distribution in the environment. itrcweb.org Models can predict how the compound will partition between water, soil, and air. dntb.gov.ua Experimental studies should verify these predictions, focusing on its potential for adsorption to soil and sediment particles, which would affect its transport and bioavailability. rsc.org

Q & A

What are the common synthetic routes for preparing 4-Ethyl-5-oxooxolane-3-carbaldehyde, and what key reaction parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves condensation reactions between cyclic ketones and aldehydes, followed by oxidation to introduce the carbonyl group. For example, thiosalicylaldehyde derivatives have been used as precursors in similar systems, where temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., acid/base catalysts) critically affect yield and purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from side reactions.

How can researchers optimize reaction conditions to minimize side-product formation during synthesis?

Methodological Answer:

Employ Design of Experiments (DoE) to systematically vary parameters:

- Temperature: Lower temperatures may reduce decomposition but slow kinetics.

- Catalyst loading: Excess catalyst can drive side reactions (e.g., over-oxidation).

- Solvent: Polar aprotic solvents (e.g., DMSO) enhance solubility but may stabilize intermediates.

Statistical tools like ANOVA can identify significant factors. For instance, highlights pH control as critical to suppress unwanted nucleophilic additions .

What spectroscopic techniques are most effective for characterizing 4-Ethyl-5-oxooxolane-3-carbaldehyde?

Methodological Answer:

- NMR: and NMR identify aldehyde protons (δ 9.5–10.5 ppm) and oxolane ring carbons.

- IR: Strong carbonyl stretches (C=O at ~1700 cm) confirm the aldehyde and ketone groups.

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]) and fragmentation patterns.

Cross-referencing with X-ray crystallography (where feasible) resolves ambiguities in tautomeric forms .

How can SHELX software resolve structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

SHELXL (within the SHELX suite) refines disordered structures using constraints:

- Twinning: Apply

TWINandBASFcommands to model twinned crystals. - Disorder: Use

PARTandFREEdirectives to split occupancy for overlapping atoms.

notes that SHELX’s robustness in handling high-resolution data makes it ideal for small-molecule refinement, particularly for resolving electron density ambiguities near the aldehyde group .

What strategies ensure reproducibility in synthesis and purification across labs?

Methodological Answer:

- Standardized protocols: Document reaction conditions (e.g., inert atmosphere, exact stoichiometry).

- Control experiments: Include internal standards (e.g., known aldehydes) to validate analytical methods.

- Collaborative validation: Share raw spectral data (e.g., via repositories) for peer verification.

emphasizes reproducibility challenges in multi-step syntheses and recommends iterative testing of purification methods .

How can computational methods complement experimental data for stereoelectronic analysis?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data.

- Molecular docking: Probe interactions with biological targets (e.g., enzymes) to guide SAR studies.

underscores integrating computational results with crystallographic data to validate charge distribution in the oxolane ring .

How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Multi-technique validation: Use IR to confirm carbonyl presence and X-ray to resolve tautomerism.

- Dynamic NMR: Variable-temperature studies detect conformational exchange broadening signals.

advocates for iterative re-analysis of raw data and leveraging software (e.g., Mercury for crystallography) to reconcile discrepancies .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors.

- PPE: Nitrile gloves and goggles to prevent skin/eye contact.

- Spill management: Neutralize with sodium bisulfite to reduce reactivity.

Refer to SDS guidelines in for emergency procedures (e.g., eye irrigation protocols) .

How to design SAR studies using derivatives of this compound?

Methodological Answer:

- Structural modifications: Introduce substituents at the ethyl or oxolane positions.

- Bioassays: Test derivatives against enzyme targets (e.g., oxidoreductases) with dose-response curves.

demonstrates how halogenated benzaldehyde derivatives are optimized for medicinal chemistry applications .

What advanced statistical methods analyze variability in synthetic yields?

Methodological Answer:

- Multivariate regression: Correlate yield with reaction parameters (e.g., time, catalyst).

- Principal Component Analysis (PCA): Identify clusters of successful reactions.

highlights using ANOVA to isolate critical factors in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.